Home > Products > Screening Compounds P120577 > Teriparatideacetate
Teriparatideacetate - 99294-94-7

Teriparatideacetate

Catalog Number: EVT-284228
CAS Number: 99294-94-7
Molecular Formula: C183H297N55O54S2
Molecular Weight: 4196 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A polypeptide that consists of the 1-34 amino-acid fragment of human PARATHYROID HORMONE, the biologically active N-terminal region. The acetate form is given by intravenous infusion in the differential diagnosis of HYPOPARATHYROIDISM and PSEUDOHYPOPARATHYROIDISM. (Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995)
Source and Classification

Teriparatide acetate is derived from recombinant DNA technology, where the gene encoding the human parathyroid hormone is expressed in a suitable host organism. The classification of this compound falls under peptide hormones and therapeutic agents for bone disorders. Its primary application is in the management of osteoporosis, especially in postmenopausal women and individuals undergoing glucocorticoid therapy.

Synthesis Analysis

The synthesis of teriparatide acetate involves solid-phase peptide synthesis techniques. The process typically includes the following steps:

  1. Fragmentation: The full peptide sequence is divided into smaller fragments to facilitate synthesis. This method reduces complexity and enhances yield.
  2. Solid-Phase Synthesis: The fragments are synthesized on solid supports using various resins. For instance, Royal resin may be used for some fragments while others use 2-chlorotrityl chloride resin.
  3. Cleavage and Purification: After synthesis, the peptides are cleaved from the resin using trifluoroacetic acid, followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level exceeding 99% .
Molecular Structure Analysis

The molecular formula of teriparatide acetate is C183H295N55O53S2C_{183}H_{295}N_{55}O_{53}S_{2}, with a molecular weight of approximately 4117.8 g/mol. The structure comprises a sequence of 34 amino acids that form specific secondary structures, contributing to its biological activity.

The peptide's structure can be represented as follows:

  • Amino Acid Sequence: H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-Gln-Gln-Gly-Glu-Ser-Asn-Gln-Glu-Arg-Gly-Ala-Arg-Ala-Arg-Leu-NH2.

This sequence plays a critical role in its interaction with biological receptors, particularly in bone metabolism .

Chemical Reactions Analysis

Teriparatide acetate undergoes various chemical reactions primarily related to its interactions with biological systems:

  1. Receptor Binding: Upon administration, teriparatide binds to parathyroid hormone receptors on osteoblasts, triggering signaling cascades that promote bone formation.
  2. Degradation: The compound can be metabolized by proteolytic enzymes in the body, leading to the formation of shorter peptide fragments that may retain some biological activity.

The stability and reactivity of teriparatide acetate are influenced by factors such as pH and temperature, which can affect its efficacy in therapeutic applications .

Mechanism of Action

The mechanism of action of teriparatide acetate involves several key processes:

Clinical studies have demonstrated that teriparatide reduces fracture risk significantly in osteoporotic patients .

Physical and Chemical Properties Analysis

Teriparatide acetate exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white to off-white powder.
  • Solubility: The compound is soluble in dimethyl sulfoxide but insoluble in water.
  • Stability: Teriparatide acetate shows good stability under appropriate storage conditions, typically requiring refrigeration .

These properties are crucial for its formulation into injectable therapies used in clinical settings.

Applications

Teriparatide acetate has several important applications in medicine:

  1. Osteoporosis Treatment: It is primarily prescribed for patients with osteoporosis at high risk for fractures, particularly postmenopausal women or those on long-term glucocorticoid therapy.
  2. Research Tool: Beyond clinical use, teriparatide serves as a valuable tool in research settings for studying bone metabolism and the effects of parathyroid hormone on bone health.
  3. Potential Future Uses: Ongoing research explores its potential applications in other conditions related to bone density loss or metabolic disorders affecting calcium homeostasis .
Introduction to Teriparatide Acetate

Historical Development and Approval Milestones

The therapeutic journey of teriparatide acetate originated from pivotal observations regarding parathyroid hormone's dual effects on bone metabolism. Research demonstrated that intermittent low-dose parathyroid hormone exposure produced anabolic effects, contrasting with the catabolic outcomes seen in continuous hyperparathyroidism [2] [3]. This mechanistic insight catalyzed the development of recombinant teriparatide.

The landmark Fracture Prevention Trial (2001) provided critical clinical validation. This randomized controlled trial involving 1,637 postmenopausal women with prior vertebral fractures demonstrated that daily subcutaneous teriparatide acetate (20μg) significantly reduced vertebral fracture risk by 65% (RR=0.35; 95% CI=0.22-0.55) and nonvertebral fragility fractures by 53% (RR=0.47; 95% CI=0.25-0.88) over a median 21-month period [2] [3] [6]. These findings underpinned regulatory approvals:

  • 2002: U.S. Food and Drug Administration approval for treating postmenopausal osteoporosis and male primary/hypogonadal osteoporosis at high fracture risk.
  • 2003: European Medicines Agency approval establishing its use in glucocorticoid-induced osteoporosis [6].
  • 2010: Japanese approval of weekly subcutaneous formulation (56.5μg) offering an alternative administration regimen [1].

Recent pharmaceutical innovations focus on transdermal delivery systems. Dissolving microneedle technology (2022) demonstrated 87.6% teriparatide acetate delivery efficiency in porcine skin models with 66.9% relative bioavailability compared to subcutaneous injection, potentially addressing challenges associated with injectable administration [1].

Table 1: Key Regulatory Milestones for Teriparatide Acetate

YearRegulatory EventIndication Scope
2002Initial FDA approval (Forteo®)Postmenopausal osteoporosis; Male osteoporosis
2003EMA approvalGlucocorticoid-induced osteoporosis
2010PMDA approval (Teribone® - weekly formulation)Osteoporosis (weekly regimen)
2022Microneedle patch technology patent filingsTransdermal delivery system development

Structural and Functional Classification Within Parathyroid Hormone Analogs

Teriparatide acetate distinguishes itself structurally through its deliberate acetate salt formulation, enhancing molecular stability compared to native peptide structures. This modification optimizes the compound's shelf-life and bioavailability while preserving the bioactive 1-34 sequence that contains the principal receptor-binding domain [7].

The molecule's functional classification rests upon its selective activation of parathyroid hormone type 1 receptors. Through G-protein coupled receptor mechanisms (Gs and Gq pathways), teriparatide acetate initiates two primary intracellular cascades:

  • Protein Kinase A Activation: Elevates cyclic adenosine monophosphate, upregulating osteoblastogenic transcription factors including Runx2 and insulin-like growth factor 1
  • Wnt/β-Catenin Modulation: Suppresses sclerostin expression, removing inhibition on osteoblast maturation and activity [2] [3] [6]

Table 2: Structural and Receptor-Binding Attributes of Teriparatide Acetate

Structural FeatureFunctional ConsequenceTherapeutic Relevance
N-terminal 1-34 sequenceFull parathyroid hormone type 1 receptor binding capacityComplete activation of anabolic signaling pathways
Acetate counterionEnhanced pH stability in solution formulationsExtended shelf-life; Reduced aggregation propensity
Disordered N-terminal domainDynamic receptor interaction kineticsSelective activation of transient anabolic signals
Absence of C-terminal sequenceAvoidance of catabolic osteocytic signalingMinimized bone resorption relative to full-length parathyroid hormone

Comparative analyses with other parathyroid hormone-related agents reveal teriparatide acetate's unique positioning. Unlike bisphosphonates that primarily inhibit resorption, teriparatide acetate directly stimulates bone formation through osteoblast proliferation and lifespan extension. Compared to newer anabolics like romosozumab (a sclerostin inhibitor), teriparatide acetate demonstrates broader pleiotropic effects on multiple osteogenic pathways rather than single-pathway inhibition [3] [6].

Role in Modern Osteoporosis Management Paradigms

Contemporary osteoporosis guidelines position teriparatide acetate within a stratified treatment framework targeting high-risk populations. The American Association of Clinical Endocrinologists designates it as a first-line anabolic agent for patients with "very high fracture risk," characterized by multiple vertebral fractures, T-scores below -3.0, or fracture occurrence during previous antiresorptive therapy [8]. This recommendation reflects teriparatide acetate's demonstrated multi-factorial skeletal benefits:

  • Microarchitectural Restoration: Induces both remodeling-based bone formation (filling existing resorption pits) and modeling-based formation (de novo bone surfaces), significantly improving trabecular connectivity and cortical thickness. Histomorphometric analyses reveal 12-18% increases in mineralizing surface after 24 months of therapy [5].
  • Fracture Reduction Efficacy: Beyond initial fracture prevention trial data, subsequent studies in glucocorticoid-induced osteoporosis demonstrate 80-90% vertebral fracture risk reduction with continuous therapy extending to 36 months [3] [5].
  • Bone Material Property Enhancement: Increases bone mineral density more substantially than antiresorptives, with clinical trials reporting 9-13% spinal bone mineral density gains versus 4-8% with alendronate over two years [5] [6].

Table 3: Comparative Clinical Outcomes in Osteoporosis Treatment

Therapeutic OutcomeTeriparatide AcetateBisphosphonatesRelative Efficacy
Vertebral Fracture Reduction65-90%40-50%1.5-2.0x greater efficacy
Hip Fracture Reduction53% (nonvertebral)20-30%1.8-2.5x greater efficacy
Lumbar Spine Bone Mineral Density Increase9-13% (24 months)4-8% (24 months)2.0-2.5x greater increase
Cortical Porosity Transient Increase1.5-2.0 foldNo significant changeContext-dependent effect

Economic analyses contextualize its specialized application. With annual treatment costs substantially exceeding generic bisphosphonates, teriparatide acetate demonstrates optimal cost-effectiveness when reserved for individuals with baseline fracture probabilities exceeding 20% (FRAX® assessment). This targeted approach leverages its superior fracture reduction capacity in populations where fracture-related healthcare expenditures would otherwise be substantial [1] [8].

The evolving therapeutic paradigm increasingly incorporates sequential treatment strategies. Evidence supports initiating with teriparatide acetate for 18-24 months to maximize bone formation, followed by antiresorptive agents to preserve gained bone mass. This approach capitalizes on teriparatide acetate's unique ability to remediate skeletal architecture before stabilizing the newly formed bone matrix [5] [8].

Properties

CAS Number

99294-94-7

Product Name

Teriparatideacetate

IUPAC Name

acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;hydrate

Molecular Formula

C183H297N55O54S2

Molecular Weight

4196 g/mol

InChI

InChI=1S/C181H291N55O51S2.C2H4O2.H2O/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97;1-2(3)4;/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199);1H3,(H,3,4);1H2/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-;;/m0../s1

InChI Key

QCVZCKSPTMFSSY-ILQTYVRSSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N.CC(=O)O

Synonyms

Teriparatide acetate hydrate

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N.CC(=O)O.O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N.CC(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.